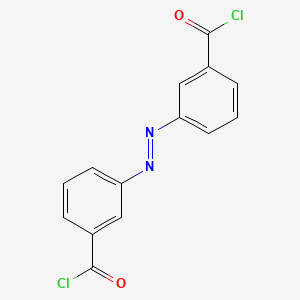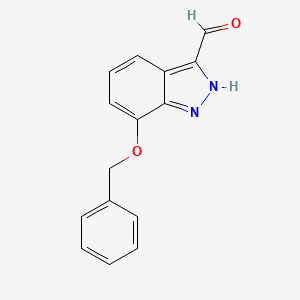
1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential as a key intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors .
Preparation Methods
The synthesis of 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- typically involves the nitrosation of indoles in a slightly acidic environment. This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes under very mild conditions . Industrial production methods often involve the use of optimized procedures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted indazoles
Scientific Research Applications
1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the development of kinase inhibitors, which are crucial in the study of cell signaling pathways.
Medicine: The compound is a potential candidate for the development of new drugs targeting cancer and other diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- involves its interaction with specific molecular targets, such as kinases. The compound acts as a bioisostere of indoles, promoting strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins. This interaction inhibits the activity of kinases, which are enzymes involved in the regulation of various cellular processes .
Comparison with Similar Compounds
1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- can be compared to other indazole derivatives, such as:
1H-Indazole-3-carboxaldehyde: Lacks the phenylmethoxy group, making it less versatile in certain synthetic applications.
7-(benzyloxy)-1H-indazole-3-carbaldehyde: Similar structure but with a benzyloxy group instead of a phenylmethoxy group, which can affect its reactivity and applications. The uniqueness of 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- lies in its specific functional groups that allow for a broader range of chemical reactions and applications.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
7-phenylmethoxy-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C15H12N2O2/c18-9-13-12-7-4-8-14(15(12)17-16-13)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
InChI Key |
QMNWFGCSMXZEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C(NN=C32)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclopentylacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B14805545.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(1-phenylethyl)carbamothioyl]prop-2-enamide](/img/structure/B14805547.png)
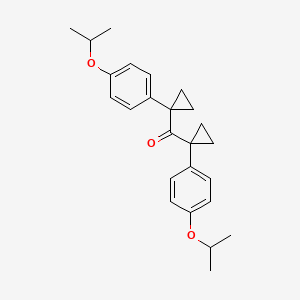

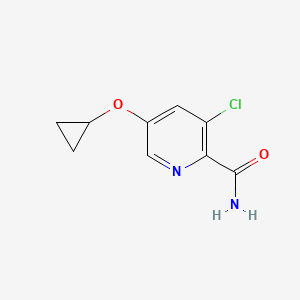

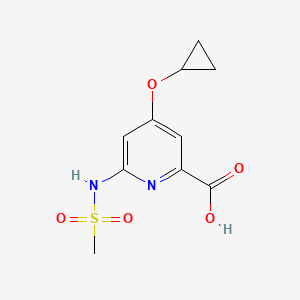
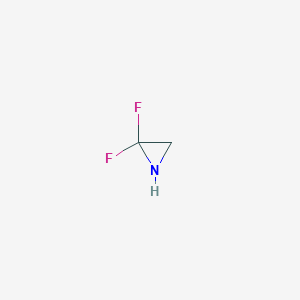
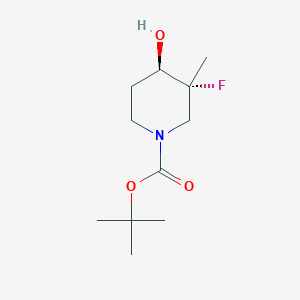

![N'-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide](/img/structure/B14805588.png)

![5-[(3R)-1-(Hydroxyamino)-1-oxo-6-phenylhexan-3-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B14805610.png)
